2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE
Description
2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an allyl group, a phenyl ring, and a cyclopropylacetamide moiety. The presence of the triazole ring imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-cyclopropyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-10-20-15(12-6-4-3-5-7-12)18-19-16(20)22-11-14(21)17-13-8-9-13/h2-7,13H,1,8-11H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMABFXTHBKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol with N-cyclopropylacetyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . Additionally, the presence of the allyl and phenyl groups can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole core but lacks the cyclopropylacetamide moiety.
2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(DIETHYLAMINO)PHENYL]ACETAMIDE: Contains a similar triazole structure but with different substituents.
2-({4-ALLYL-5-[(3-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: Another derivative with variations in the substituents.
Uniqueness
The uniqueness of 2-[(4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropylacetamide moiety enhances its stability and binding affinity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
